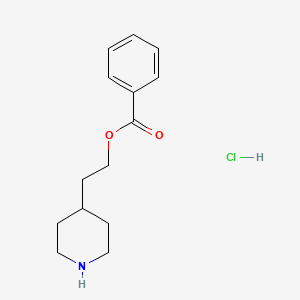

2-(4-Piperidinyl)ethyl benzoate hydrochloride

Description

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a piperidine-derived compound featuring a benzoic acid esterified to 2-(4-piperidinyl)ethanol, with a hydrochloride salt improving solubility. Piperidine derivatives are frequently explored for their interactions with neurological targets, such as serotonin (5-HT) receptors, due to their conformational flexibility and basic nitrogen atom, which can enhance binding affinity .

Properties

IUPAC Name |

2-piperidin-4-ylethyl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c16-14(13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHSGGUDRHUZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-15-7 | |

| Record name | 4-Piperidineethanol, 4-benzoate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Esterification of Benzoic Acid

The initial step is the formation of the benzoate ester intermediate. This involves the reaction of benzoic acid or its derivative with an alcohol (commonly ethanol) under acidic catalysis.

- Reaction : Benzoic acid + Ethanol → Ethyl benzoate

- Catalyst : Concentrated sulfuric acid (H₂SO₄) or other strong acids

- Conditions : Reflux under anhydrous conditions to drive esterification forward

- Purification : Distillation or recrystallization to isolate pure ethyl benzoate

This step is critical to introduce the ester functionality that will later link to the piperidine moiety.

Ether Formation via Nucleophilic Substitution

The second step couples the ester intermediate with 2-(4-piperidinyl)ethanol to form the ether linkage.

- Reaction : Ethyl benzoate + 2-(4-piperidinyl)ethanol → 2-(4-piperidinyl)ethyl benzoate

- Conditions : Basic environment using bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the alcohol and facilitate nucleophilic attack

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature : Typically mild heating (50–80°C) to promote reaction

- Purification : Column chromatography or recrystallization to achieve >95% purity

This step forms the critical ether bond between the benzoate and piperidine-containing moiety.

Hydrochloride Salt Formation

The final step converts the free base of the compound into its hydrochloride salt, enhancing solubility and stability for pharmaceutical use.

- Reaction : 2-(4-piperidinyl)ethyl benzoate + HCl → 2-(4-piperidinyl)ethyl benzoate hydrochloride

- Conditions : Treatment with hydrochloric acid gas or aqueous HCl in a polar solvent such as ethanol

- Isolation : Precipitation of the hydrochloride salt followed by filtration and drying

This salt formation is essential for the compound's bioavailability and formulation.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Esterification | Benzoic acid, Ethanol, H₂SO₄ catalyst | Formation of ethyl benzoate | Reflux, anhydrous conditions |

| Ether Formation | Ethyl benzoate, 2-(4-piperidinyl)ethanol, NaH or K₂CO₃, DMF/THF | Formation of ether linkage | Mild heating, inert atmosphere preferred |

| Hydrochloride Formation | 2-(4-piperidinyl)ethyl benzoate, HCl (gas or aqueous), ethanol | Salt formation | Precipitation and purification |

Industrial Scale and Purification Techniques

Industrial synthesis closely follows laboratory methods but employs batch or continuous reactors for esterification and ether formation. Purification methods include:

- Distillation : For removal of unreacted starting materials and solvents.

- Crystallization : To isolate pure intermediates and final hydrochloride salt.

- Quality Control : Analytical techniques such as HPLC, NMR, and mass spectrometry ensure purity and structural integrity.

Additional Reaction Pathways and Modifications

Research indicates that the compound can undergo further chemical transformations:

- Oxidation : Targeting the piperidine ring to form N-oxide derivatives using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction : Conversion of ester group to alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Substitution : Electrophilic aromatic substitution on the benzoate ring under Lewis acid catalysis to introduce functional groups.

These transformations are useful for generating derivatives for biological activity studies.

Research Findings on Preparation Optimization

- Purity Control : Recrystallization and chromatographic purification at each step are critical to achieve pharmaceutical-grade purity (>95%).

- Yield Optimization : Use of mild bases and controlled temperature during ether formation prevents side reactions and decomposition.

- Salt Formation : Choice of solvent and HCl concentration affects the crystallinity and stability of the hydrochloride salt.

Summary Table of Preparation Steps and Key Parameters

| Preparation Stage | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Benzoic acid, Ethanol, H₂SO₄ | Reflux, anhydrous | 85–90 | 90–95 | Acid catalyst critical |

| Ether Formation | Ethyl benzoate, 2-(4-piperidinyl)ethanol, NaH/K₂CO₃ | 50–80°C, inert atmosphere | 75–85 | >95 | Base strength and solvent choice important |

| Hydrochloride Salt Formation | 2-(4-piperidinyl)ethyl benzoate, HCl, ethanol | Room temp or mild heating | Quantitative | >98 | Precipitation efficiency key |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Piperidinyl)ethyl benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: 2-(4-Piperidinyl)ethanol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-(4-Piperidinyl)ethyl benzoate hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

- Oxidation : Formation of N-oxides.

- Reduction : Conversion of the benzoate ester to alcohol derivatives.

- Substitution Reactions : Nucleophilic substitutions at the piperidine nitrogen or the benzoate ester group.

Biology

The compound is investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies indicate efficacy against various bacterial strains.

- Neuropharmacology : Explored for developing neuroprotective agents targeting neurotransmitter receptors involved in neurodegenerative diseases.

Medicine

In medicinal chemistry, this compound is being studied for:

- Therapeutic Applications : Potential use in treating conditions such as Alzheimer’s and Parkinson’s diseases due to its neuroprotective effects.

- Analgesic and Antidepressant Effects : Demonstrated significant activity in preclinical models, suggesting a role in pain management and mood disorders.

Industry

In industrial applications, this compound is used in:

- Quality Control : As a reference standard in pharmaceutical testing to ensure analytical accuracy.

- Agrochemistry : Development of pesticides and herbicides that target specific pests by affecting their neural pathways.

Comparative Analysis with Related Compounds

Understanding the unique properties of this compound can be enhanced by comparing it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(3-Piperidinyl)ethyl benzoate hydrochloride | Similar ester structure | Different piperidine position may affect activity |

| Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate | Ether derivative | Variation in functional groups alters solubility |

| N-benzylpiperidine | Simple piperidine derivative | Lacks ester functionality; primarily studied for CNS effects |

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study demonstrated that this compound protects neural cells from degeneration by modulating neurotransmitter systems. This has implications for developing treatments for Alzheimer's disease.

-

Antimicrobial Activity :

- Research indicated that the compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in infection control.

-

Analgesic Properties :

- Preclinical trials have shown that the compound can reduce pain responses in animal models, indicating its potential as an analgesic agent.

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-(4-piperidinyl)ethyl benzoate hydrochloride with related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Features | Key Differences |

|---|---|---|---|---|---|

| This compound | Not provided | C14H18ClNO2 | 267.75 (calc.) | Benzoate ester of 2-(4-piperidinyl)ethanol | Shorter ethyl chain, no ethoxy linker |

| Piperidin-4-ylmethyl benzoate hydrochloride | 1220021-56-6 | C13H16ClNO2 | 253.73 (calc.) | Benzoate ester of piperidin-4-ylmethanol | Methyl spacer instead of ethyl |

| Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride | 1219964-47-2 | C15H22ClNO3 | 299.8 | Methyl benzoate with ethoxy-piperidinyl group | Ethoxy linker, methyl ester |

| Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride | 1048673-90-0 | C16H24ClNO3 | 313.82 (calc.) | Ethyl benzoate with ethoxy-piperidinyl group | Ethoxy linker, ethyl ester |

| 2-(4-Piperidinyl)ethyl nicotinate hydrochloride | 1219981-10-8 | C13H19ClN2O2 | 270.76 | Nicotinate ester (pyridine ring) | Nicotinate replaces benzoate |

| Pitofenone HCl | 1248-42-6 | C22H26ClNO4 | 403.9 | Benzoyl and piperidinylethoxy groups | Complex benzoyl-piperidine structure |

Key Observations:

- Ester Groups: Replacement of benzoate with nicotinate () introduces a pyridine ring, which may alter electronic properties and hydrogen-bonding capacity .

- Molecular Weight: Pitofenone HCl () has a significantly higher molecular weight (403.9 vs. ~270–314 for others), likely due to its benzoyl-piperidinylethoxy structure, which could influence bioavailability .

Pharmacological and Functional Implications

Receptor Interactions

- 5-HT4 Receptor Splice Variants: Piperidine derivatives, such as RS 67333 and RS 39604 (), demonstrate high affinity for 5-HT4 receptors.

- Constitutive Activity: The C-terminal domain of 5-HT4 receptors influences constitutive activity (). Structural variations in piperidine analogs (e.g., ethoxy linkers) could modulate this activity by altering receptor isomerization .

Structure-Activity Relationships (SAR)

- Piperidine Position: The 4-piperidinyl group is conserved across analogs, suggesting its role as a pharmacophore for receptor binding.

- Substituent Effects: Trifluoromethyl or methoxy groups (e.g., in ) enhance lipophilicity and steric bulk, which may improve target selectivity but reduce solubility .

Biological Activity

2-(4-Piperidinyl)ethyl benzoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring, which is known for its diverse biological activities. The presence of the benzoate moiety contributes to its pharmacological properties, making it a subject of interest in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. For instance, it has been shown to inhibit certain phospholipases, which are crucial in various cellular processes .

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .

- Gene Expression Modulation : The compound can alter gene expression patterns by affecting transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Anticancer Activity

Recent studies indicate that derivatives of piperidine, including this compound, exhibit anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. It may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby enhancing cholinergic signaling in the brain .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of piperidine derivatives. This compound has shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on FaDu hypopharyngeal tumor cells, compounds similar to this compound exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin .

- Neuroprotective Study : A series of experiments demonstrated that piperidine derivatives could inhibit AChE activity effectively. This inhibition was correlated with improved cognitive function in animal models of Alzheimer's disease .

- Antimicrobial Testing : In vitro assays revealed that this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Piperidinyl)ethyl benzoate hydrochloride, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves three steps:

- Esterification : Reacting benzoic acid derivatives with ethanol under acidic catalysis (e.g., H₂SO₄) to form the benzoate ester .

- Ether Formation : Coupling the ester with 2-(4-piperidinyl)ethanol under basic conditions (e.g., NaH or K₂CO₃) to establish the ether linkage .

- Hydrochloride Salt Formation : Treating the free base with HCl to precipitate the hydrochloride salt .

- Critical Conditions :

- Temperature control during esterification (50–70°C) to avoid side reactions.

- Use of anhydrous solvents (e.g., THF or DMF) during ether formation to prevent hydrolysis.

- pH adjustment during salt formation (pH 4–5) to ensure optimal crystallization .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperidine ring (δ 1.4–2.8 ppm for piperidine protons), benzoate aromatic protons (δ 7.5–8.0 ppm), and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 313.82 for [M+H]⁺) .

- X-ray Crystallography : Optional for resolving stereochemistry in polymorphic forms .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against esterases (e.g., porcine liver esterase) using spectrophotometric assays (e.g., p-nitrophenyl acetate hydrolysis) to assess inhibition potency .

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .

- Neuroprotection : Evaluate acetylcholinesterase (AChE) inhibition using Ellman’s method in rat brain homogenates .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic profile of this compound for CNS-targeted applications?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the piperidine ring to enhance blood-brain barrier (BBB) penetration, guided by computational models (e.g., logP calculations) .

- Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis) and stabilize via fluorination or methyl substitution .

- In Vivo Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models after IV/oral dosing .

Q. How can researchers resolve discrepancies in reported biological activities across different cell lines or model organisms?

- Methodological Answer :

- Mechanistic Profiling : Compare target engagement (e.g., receptor binding via radioligand assays) across cell lines to identify context-dependent interactions .

- Transcriptomic Analysis : Use RNA-seq to map differential gene expression in responsive vs. non-responsive models (e.g., apoptosis pathways in cancer cells) .

- Species-Specific Metabolism : Evaluate metabolite profiles (LC-MS) in human vs. rodent hepatocytes to explain activity variations .

Q. What strategies can elucidate the compound’s mechanism of action when interacting with multiple molecular targets?

- Methodological Answer :

- Proteomic Pull-Down Assays : Immobilize the compound on resin and identify bound proteins via mass spectrometry .

- CRISPR-Cas9 Knockout Screens : Silence candidate targets (e.g., esterases, GPCRs) in cell lines to assess functional dependency .

- Molecular Dynamics Simulations : Model interactions with top targets (e.g., AChE) to predict binding modes and validate via mutagenesis .

Q. How do structural modifications (e.g., substituent position on the piperidine ring) alter biological efficacy?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 3- or 2-piperidinyl variants) and compare IC₅₀ values in enzyme assays .

- Crystallographic Analysis : Resolve co-crystal structures with targets (e.g., AChE) to map substituent effects on binding pockets .

- Free Energy Perturbation (FEP) : Compute relative binding affinities of analogs using FEP simulations .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary significantly between Gram-positive and Gram-negative bacteria?

- Methodological Answer :

- Membrane Permeability : Assess compound accumulation via fluorescence microscopy (e.g., tagged analogs) to correlate with outer membrane differences .

- Efflux Pump Inhibition : Co-administer efflux inhibitors (e.g., PAβN) to determine if resistance is pump-mediated .

- Target Conservation : Compare homology of putative targets (e.g., penicillin-binding proteins) across species via sequence alignment .

Comparative Analysis Table

| Compound | Structural Feature | Key Biological Activity | Reference |

|---|---|---|---|

| 2-(4-Piperidinyl)ethyl benzoate HCl | Benzoate ester + 4-piperidinyl | Esterase inhibition, antimicrobial | |

| Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate HCl | 3-piperidinyl substitution | Reduced AChE inhibition | |

| 2-(4-Piperidinyl)ethyl 2-methoxyacetate HCl | Methoxyacetate group | Enhanced CNS penetration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.